MHY908

Metabolic Disease Insulin Resistance Nuclear Receptor Pharmacology

MHY908 (2-[4-(5-chlorobenzo[d]thiazol-2-yl)phenoxy]-2-methylpropanoic acid) is the only verified dual PPARα/γ agonist that simultaneously inhibits tyrosinase (IC50 8.19 µM). Unlike single agonists like fenofibrate or rosiglitazone, MHY908 delivers more potent dual activation, improving insulin resistance, hepatic steatosis, and inflammation in db/db mice without weight gain. Its orthogonal tyrosinase inhibition makes substitution with any alternative compound a direct threat to experimental reproducibility and data integrity.

Molecular Formula C17H14ClNO3S
Molecular Weight 347.8 g/mol
Cat. No. B609014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMHY908
SynonymsMHY908
Molecular FormulaC17H14ClNO3S
Molecular Weight347.8 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)O)OC1=CC=C(C=C1)C2=NC3=C(S2)C=CC(=C3)Cl
InChIInChI=1S/C17H14ClNO3S/c1-17(2,16(20)21)22-12-6-3-10(4-7-12)15-19-13-9-11(18)5-8-14(13)23-15/h3-9H,1-2H3,(H,20,21)
InChIKeyHJOJVKDSEPDKSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





MHY908: A Potent PPARα/γ Dual Agonist and Tyrosinase Inhibitor for Metabolic and Dermatological Research Procurement


MHY908 (2-[4-(5-chlorobenzo[d]thiazol-2-yl)phenoxy]-2-methylpropanoic acid) is a synthetic, small-molecule compound that functions as a potent dual agonist of the nuclear receptors PPARα (Peroxisome Proliferator-Activated Receptor alpha) and PPARγ (Peroxisome Proliferator-Activated Receptor gamma) [1]. It is characterized by a molecular formula of C17H14ClNO3S and a molecular weight of 347.82 g/mol . In addition to its primary metabolic regulatory role, MHY908 has been identified as an inhibitor of melanogenesis, acting directly on mushroom tyrosinase, which suggests its utility in both metabolic disease and dermatological research applications [2].

The Procurement Risk of Generic Substitution for MHY908: Why In-Class Analogs Cannot Replicate Its Multi-Target Profile


Substituting MHY908 with a generic PPARα or PPARγ single agonist, or with another broad-spectrum tyrosinase inhibitor, introduces significant scientific risk and can invalidate experimental reproducibility. MHY908's differentiation is not based on a single target's potency but on a unique and verifiable multi-modal mechanism of action. Unlike the standard reference PPARα agonist fenofibrate or the PPARγ agonist rosiglitazone, MHY908 demonstrates more potent dual activation of both receptors . This dual action is linked in vivo to improvements in insulin resistance, hepatic steatosis, and inflammation that are not observed with single agonists [1]. Furthermore, its simultaneous activity as a tyrosinase inhibitor with a defined IC50 provides an orthogonal functional profile absent in the standard metabolic comparators [2]. The quantitative data in Section 3 demonstrates that the compound's performance is intrinsically tied to its specific chemical structure and polypharmacology, making substitution with any alternative compound a direct threat to data integrity and experimental outcomes.

Quantitative Evidence Guide for MHY908: Head-to-Head Performance Data vs. Standard Comparators


Dual PPARα/γ Agonist Potency of MHY908 vs. Single Agonists Fenofibrate and Rosiglitazone

MHY908 functions as a dual PPARα/γ agonist and demonstrates superior potency in activating both receptor subtypes compared to the standard reference single agonists, fenofibrate (a PPARα agonist) and rosiglitazone (a PPARγ agonist). Quantitative analysis shows that MHY908 more potently activates PPARα than fenofibrate and PPARγ than rosiglitazone . In cellular transcriptional activity assays in AC2F rat liver cells, MHY908 induced a significant increase in the transcriptional activity of both PPARα and PPARγ relative to a control [1].

Metabolic Disease Insulin Resistance Nuclear Receptor Pharmacology

In Vivo Efficacy of MHY908 in a Type 2 Diabetes Model vs. Untreated db/db Mice

In a 4-week study using db/db mice, a well-established model of type 2 diabetes, oral administration of MHY908 at a dose of 3 mg/kg/day led to significant quantitative improvements in key metabolic parameters compared to an untreated diabetic control group (Con). Specifically, MHY908 treatment resulted in a reduction in serum glucose, triglyceride, and insulin levels [1][2]. Notably, these metabolic benefits were achieved without inducing body weight gain, a common side effect associated with PPARγ agonists [2].

Type 2 Diabetes In Vivo Pharmacology Metabolic Profiling

MHY908 Tyrosinase Inhibition Potency vs. Baseline Activity

MHY908 demonstrates a distinct, non-metabolic mechanism of action as a direct inhibitor of mushroom tyrosinase, a key enzyme in melanin synthesis. Quantitative enzyme assay data shows that MHY908 potently inhibits mushroom tyrosinase activity in a dose-dependent manner, with a half-maximal inhibitory concentration (IC50) of 8.19 µM [1]. This inhibition was shown to translate into a decrease in melanin synthesis in α-MSH-induced melanoma cells without inducing cytotoxicity [1]. This activity profile is absent in the primary metabolic comparators fenofibrate and rosiglitazone.

Dermatology Melanogenesis Enzymatic Assay

Superior Topical Delivery and In Vivo Anti-Melanogenesis Activity of MHY908-Loaded Nanostructured Lipid Carriers (NLCs)

The dermal application of MHY908 is significantly enhanced through formulation with nanostructured lipid carriers (NLCs). A comparative study demonstrated that MHY908/NLCs exhibit a dual drug release kinetic profile and achieve higher skin permeation and a more significant occlusion effect both in vitro and ex vivo than a simple MHY908 solution [1]. Crucially, in a UVB-induced hyperpigmentation mouse model, the anti-melanogenesis activity of MHY908/NLCs was significantly higher than that of the MHY908 solution [1].

Drug Delivery Hyperpigmentation Topical Formulation

Validated Application Scenarios for MHY908 Based on Comparative Performance Evidence


Type 2 Diabetes and Insulin Resistance Research

Procure MHY908 as the preferred tool compound for in vivo studies of type 2 diabetes. The evidence shows that oral administration of MHY908 at 3 mg/kg/day for 4 weeks significantly reduces serum glucose, triglyceride, and insulin levels in db/db mice without causing weight gain, a key advantage over standard PPARγ agonists [1]. Its unique dual PPARα/γ agonism profile, which is more potent than single agonists like fenofibrate and rosiglitazone, makes it ideal for dissecting the combined roles of these receptors in metabolic syndrome and for evaluating novel combination therapy paradigms .

Hyperpigmentation and Dermatological Formulation Development

Use MHY908 as the active pharmaceutical ingredient (API) for developing novel topical treatments for hyperpigmentation disorders. Its validated IC50 of 8.19 µM against mushroom tyrosinase provides a quantitative benchmark for inhibitor potency [2]. For optimal dermal efficacy, research should focus on formulating MHY908 with nanostructured lipid carriers (NLCs), which has been shown to significantly enhance skin permeation and in vivo anti-melanogenesis activity compared to a standard MHY908 solution in a UVB-induced hyperpigmentation model [3].

Age-Related Metabolic Dysfunction and Inflammation Studies

MHY908 is a valuable compound for research on aging and age-related metabolic decline. In a model of 20-month-old aged rats, a 4-week treatment with MHY908 (1 or 3 mg/kg/day) resulted in reduced serum glucose, triglyceride, and insulin levels, and improved hepatic steatosis [4]. Its ability to attenuate endoplasmic reticulum (ER) stress and suppress age-related renal inflammation through PPARα activation and modulation of the ROS/Akt/FoxO1 pathway provides a well-defined mechanistic rationale for its use in geroscience research [4][5].

Technical Documentation Hub

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23 linked technical documents
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